molecular formula C47H71N15O11S B12094974 H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2

H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2

Cat. No.: B12094974
M. Wt: 1054.2 g/mol
InChI Key: XXFIWKDBCZWORZ-UHFFFAOYSA-N
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Description

The compound H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 is a synthetic peptide composed of a sequence of amino acids Each amino acid in this sequence is in its DL form, indicating that it contains both D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid is attached to a resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Common reagents used in SPPS include:

    N,N’-Diisopropylcarbodiimide (DIC): or for activation.

    N-Methylmorpholine (NMM): or as bases.

    Trifluoroacetic acid (TFA): for deprotection and cleavage.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize continuous flow synthesis, which allows for the continuous addition of reagents and removal of by-products, enhancing efficiency.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) or performic acid for methionine oxidation.

    Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.

    Substitution reagents: Various chemical reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2 depends on its specific application. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate signaling pathways, enzyme activity, or cellular processes.

Comparison with Similar Compounds

H-DL-Asn-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Met-NH2: can be compared with other synthetic peptides, such as:

The uniqueness of This compound lies in its specific sequence and the presence of both D- and L- enantiomers, which can influence its biological activity and stability.

Properties

Molecular Formula

C47H71N15O11S

Molecular Weight

1054.2 g/mol

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanediamide

InChI

InChI=1S/C47H71N15O11S/c1-23(2)15-33(45(71)58-31(40(51)66)13-14-74-6)60-46(72)35(17-27-20-52-22-55-27)57-38(65)21-54-47(73)39(24(3)4)62-41(67)25(5)56-44(70)34(16-26-19-53-30-10-8-7-9-28(26)30)61-43(69)32(11-12-36(49)63)59-42(68)29(48)18-37(50)64/h7-10,19-20,22-25,29,31-35,39,53H,11-18,21,48H2,1-6H3,(H2,49,63)(H2,50,64)(H2,51,66)(H,52,55)(H,54,73)(H,56,70)(H,57,65)(H,58,71)(H,59,68)(H,60,72)(H,61,69)(H,62,67)

InChI Key

XXFIWKDBCZWORZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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